molecular formula B2H4O8-2 B1237305 Perborate

Perborate

Cat. No. B1237305
M. Wt: 153.65 g/mol
InChI Key: PNIJRIIGBGFYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perborate(2-) is a boron oxoanion.

Scientific Research Applications

Drug Destruction Efficiency

Perborate has been identified as an effective agent in controlled drug denaturing/destruction kits. Unlike most commercially available kits that do not destroy the drug but encapsulate it, a kit containing sodium perborate significantly reduces the presence of the drug, thereby preventing potential recovery and abuse. This marks an important application in the disposal of controlled substances (Traynor, 2015).

Industrial and Synthetic Applications

Perborates, particularly sodium perborate, are known for their wide-ranging applications in industries. They serve as mild oxidants in various sectors, including bleaching, stain removal, oral hygiene, decontamination, and synthetic organic chemistry. The dissociation of perborates into borate and hydrogen peroxide upon dissolution in water also raises questions about their unique benefits beyond being a mere source of hydrogen peroxide, indicating the potential for catalytic or activating roles in oxidative processes (John & Colin, 2013).

properties

Product Name

Perborate

Molecular Formula

B2H4O8-2

Molecular Weight

153.65 g/mol

IUPAC Name

3,3,6,6-tetrahydroxy-1,2,4,5-tetraoxa-3,6-diboranuidacyclohexane

InChI

InChI=1S/B2H4O8/c3-1(4)7-9-2(5,6)10-8-1/h3-6H/q-2

InChI Key

PNIJRIIGBGFYHF-UHFFFAOYSA-N

Canonical SMILES

[B-]1(OO[B-](OO1)(O)O)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10 kg batches of sodium perborate were treated in a series of experiments with CaCl2 in a two-stage spray process using in the first stage 1.5 kg of 30% by weight CaCl2 solution and in the second stage 1.5 kg of water, giving a perborate having a calcium content of 1.6% by weight.
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Synthesis routes and methods II

Procedure details

It can be seen that bleaching from these peroxycarbonic acid bleaches is excellent, giving substantial stain removal on a variety of stains. As evidenced from Table, the SPCC system has been studied most extensively. A number of observations may be gleaned from the Table with respect to SPCC. At a theoretical percarbonic acid yield of 15 ppm active oxygen (9.4×10-4M), outstanding bleaching is obtained at 40° in 15 minutes on hydrophilic stains such as tea, red wine and blackberry. Bleaching remains outstanding at hydrogen peroxide/precursor ratios as low at 2:1. Even at 1:1, bleaching is very good compared to state-of-the-art systems such as sodium nonanoyloxybenzene sulfonate with perborate. At a theoretical percarbonic acid yield of 5 ppm active oxygen (3.1×10-4M), bleaching of hydrophilic stains is comparable to that obtained with sodium nonanoyloxybenzene sulfonate with perborate at 10 ppm active oxygen theoretical peracid. Levels of 15 ppm active oxygen give very good bleaching at 20° C. and perceivable bleaching even as low as 10° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perborate
Reactant of Route 2
Perborate
Reactant of Route 3
Perborate

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